molecular formula C14H23N3O3S2 B7177817 4-methylsulfonyl-N-(2-methyl-2-thiophen-2-ylpropyl)piperazine-1-carboxamide

4-methylsulfonyl-N-(2-methyl-2-thiophen-2-ylpropyl)piperazine-1-carboxamide

Cat. No.: B7177817
M. Wt: 345.5 g/mol
InChI Key: OXAGLUDJNBHYQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methylsulfonyl-N-(2-methyl-2-thiophen-2-ylpropyl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a carboxamide group, a thiophene ring, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylsulfonyl-N-(2-methyl-2-thiophen-2-ylpropyl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the Carboxamide Group: This step often involves the reaction of the piperazine derivative with a suitable carboxylic acid or its derivatives under conditions such as the use of coupling agents like EDCI or DCC.

    Attachment of the Thiophene Ring: This can be done via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated piperazine derivative.

    Addition of the Methylsulfonyl Group: This step typically involves the sulfonylation of the piperazine derivative using reagents like methylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-methylsulfonyl-N-(2-methyl-2-thiophen-2-ylpropyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane complexes are common.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Amines derived from the carboxamide group.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-methylsulfonyl-N-(2-methyl-2-thiophen-2-ylpropyl)piperazine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system or exhibiting anti-inflammatory properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets, providing insights into their mechanisms of action.

Mechanism of Action

The mechanism of action of 4-methylsulfonyl-N-(2-methyl-2-thiophen-2-ylpropyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various binding sites, while the thiophene and methylsulfonyl groups can modulate the compound’s overall activity and selectivity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methyl-2-thiophen-2-ylpropyl)piperazine-1-carboxamide: Lacks the methylsulfonyl group.

    4-methylsulfonyl-N-(2-thiophen-2-ylpropyl)piperazine-1-carboxamide: Lacks the methyl group on the thiophene ring.

Uniqueness

4-methylsulfonyl-N-(2-methyl-2-thiophen-2-ylpropyl)piperazine-1-carboxamide is unique due to the presence of both the methylsulfonyl and thiophene groups, which can significantly influence its chemical properties and biological activity. This combination of functional groups can enhance its potential as a versatile scaffold in drug development and materials science.

Properties

IUPAC Name

4-methylsulfonyl-N-(2-methyl-2-thiophen-2-ylpropyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3S2/c1-14(2,12-5-4-10-21-12)11-15-13(18)16-6-8-17(9-7-16)22(3,19)20/h4-5,10H,6-9,11H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAGLUDJNBHYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)N1CCN(CC1)S(=O)(=O)C)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.